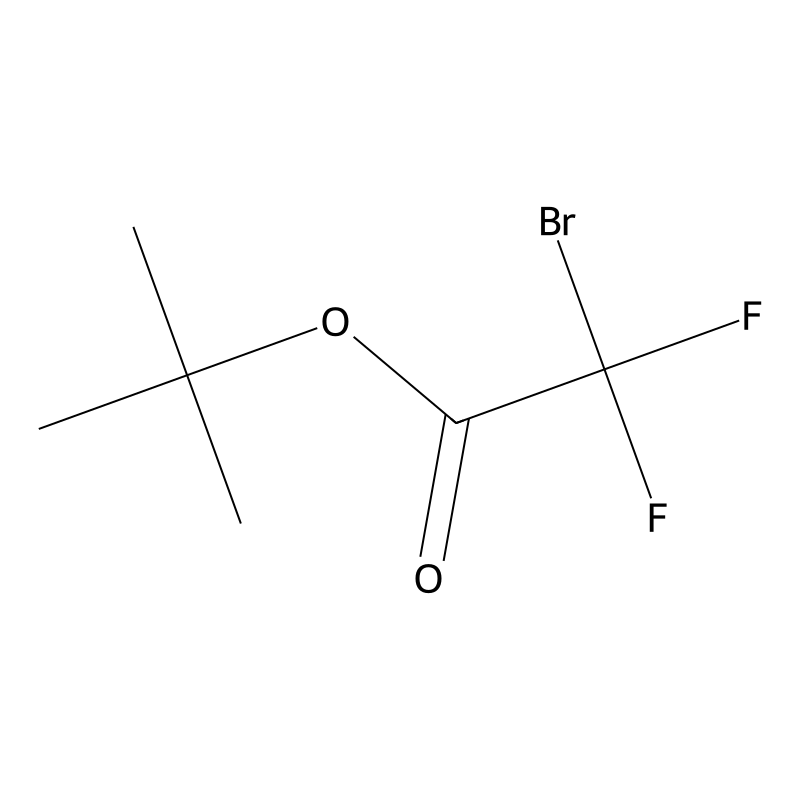

tert-butyl2-bromo-2,2-difluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Synthesis

Application: “2-Bromo-2,2-difluoroacetic acid tert-butyl ester” is used as a reagent in chemical synthesis. It is often used in the preparation of other chemical compounds.

Method of Application: The specific method of application can vary widely depending on the reaction being performed. Typically, it would be used in a controlled environment like a laboratory, under the supervision of trained chemists.

Results or Outcomes: The outcomes of these reactions can also vary widely, but the goal is typically to produce a desired chemical compound. The success of the reaction can be measured using various analytical techniques.

Pharmaceutical Research

Application: This compound is used as an intermediate in the synthesis of pharmaceuticals.

Method of Application: In pharmaceutical research, this compound would be used in a laboratory setting, following strict protocols for drug synthesis. The exact procedures would depend on the specific drug being synthesized.

Results or Outcomes: The outcome of using this compound in pharmaceutical research would be the production of a drug compound. The effectiveness of the drug would then be tested in clinical trials.

High Energy Materials Research

Application: This compound is used as an intermediate in the synthesis of high energy materials.

Method of Application: The specific procedures would depend on the specific high energy material being synthesized. It would be used in a controlled environment like a laboratory, under the supervision of trained chemists.

Results or Outcomes: The outcome would be the production of a high energy material. The effectiveness of the material would then be tested using various analytical techniques.

Polymer Research

Application: “2-Bromo-2,2-difluoroacetic acid tert-butyl ester” has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization

Method of Application: In this application, the compound would be used in a laboratory setting, following strict protocols for polymer synthesis. The exact procedures would depend on the specific polymer being synthesized.

Results or Outcomes: The outcome of using this compound in polymer research would be the production of a polymer compound. The properties of the polymer would then be tested using various analytical techniques.

Agricultural Chemistry

Application: This compound can be used as an intermediate in the synthesis of agrochemicals.

Method of Application: In agricultural chemistry, this compound would be used in a laboratory setting, following strict protocols for agrochemical synthesis. The exact procedures would depend on the specific agrochemical being synthesized.

Results or Outcomes: The outcome of using this compound in agricultural chemistry would be the production of an agrochemical compound. The effectiveness of the agrochemical would then be tested in field trials.

Material Science

Application: “2-Bromo-2,2-difluoroacetic acid tert-butyl ester” can be used in the synthesis of materials with unique properties.

Method of Application: In material science, this compound would be used in a laboratory setting, following strict protocols for material synthesis. The exact procedures would depend on the specific material being synthesized.

Results or Outcomes: The outcome of using this compound in material science would be the production of a material with unique properties. The properties of the material would then be tested using various analytical techniques.

Tert-butyl 2-bromo-2,2-difluoroacetate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a bromine atom, and two fluorine atoms attached to an acetate moiety. Its chemical formula is and it has a molecular weight of 227.03 g/mol. This compound is notable for its reactivity due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions, and the difluoromethyl group, which imparts distinctive properties.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols, leading to the formation of tert-butyl 2-substituted-2,2-difluoroacetates.

- Reduction Reactions: This compound can be reduced using agents like lithium aluminum hydride to yield tert-butyl 2,2-difluoroacetate .

Common Reagents and Conditions- Substitution Reagents: Nucleophiles such as amines and thiols are commonly used.

- Reduction Agents: Lithium aluminum hydride is typically employed under anhydrous conditions.

Major Products Formed- From substitution reactions: Various tert-butyl 2-substituted derivatives.

- From reduction reactions: Tert-butyl 2,2-difluoroacetate.

- From substitution reactions: Various tert-butyl 2-substituted derivatives.

- From reduction reactions: Tert-butyl 2,2-difluoroacetate.

Research indicates that tert-butyl 2-bromo-2,2-difluoroacetate exhibits biological activity that is useful in studying the effects of fluorinated compounds on biological systems. It is employed in the synthesis of pharmaceutical intermediates, particularly those aimed at antiviral and anticancer therapies. The reactivity of the bromine atom allows for modifications that can enhance biological efficacy .

The synthesis of tert-butyl 2-bromo-2,2-difluoroacetate typically involves the reaction between tert-butyl acetate and bromodifluoroacetic acid. This reaction is performed under controlled conditions to ensure high yield and purity of the desired product. In industrial settings, larger-scale production follows similar synthetic routes but utilizes specialized equipment for handling reagents safely and efficiently .

Tert-butyl 2-bromo-2,2-difluoroacetate has several applications across different fields:

- Organic Chemistry: It serves as a building block in synthesizing various organic compounds, particularly fluorinated intermediates.

- Biological Research: Used to investigate the effects of fluorinated compounds on living organisms.

- Pharmaceutical Industry: Important in developing intermediates for antiviral and anticancer drugs.

- Agrochemicals: Utilized in synthesizing herbicides and insecticides due to its reactivity and ability to form stable derivatives .

Studies involving tert-butyl 2-bromo-2,2-difluoroacetate focus on its interactions with various nucleophiles and biological targets. The compound's ability to undergo substitution reactions makes it a valuable tool in probing biochemical pathways and mechanisms of action for fluorinated compounds in medicinal chemistry .

Several compounds share structural similarities with tert-butyl 2-bromo-2,2-difluoroacetate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-bromo-2,2-difluoroacetate | Ethyl group instead of tert-butyl | Less steric hindrance compared to tert-butyl |

| Methyl 2-bromo-2,2-difluoroacetate | Methyl group instead of tert-butyl | More reactive due to lower steric hindrance |

| Tert-butyl 2-bromo-3-fluoropropanoate | Contains a bromo group but differs in carbon chain length | Different reactivity profile due to chain length |

Uniqueness

Tert-butyl 2-bromo-2,2-difluoroacetate is unique due to its tert-butyl group, which provides significant steric hindrance. This feature affects both its stability and reactivity compared to similar compounds with smaller alkyl groups. The presence of two fluorine atoms also enhances its chemical properties, making it particularly valuable in synthetic organic chemistry .